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molecular formula C18H18O3 B8536670 1-(4,5-Dimethoxy-2-methylphenyl)-2-phenylprop-2-en-1-one CAS No. 85524-76-1

1-(4,5-Dimethoxy-2-methylphenyl)-2-phenylprop-2-en-1-one

Cat. No. B8536670
M. Wt: 282.3 g/mol
InChI Key: FLYXWUWWZQCMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04500542

Procedure details

240 ml of acetic anhydride are added dropwise in the course of 20 minutes at room temperature, while stirring, to a mixture of 135.0 g (0.50 mole) of 1-(4,5-dimethoxy-2-methylphenyl)-2-phenyl-1-ethanone and 250 ml of bis-(di-methylamino)-methane, the temperature being held at 40° by cooling with an ice bath. The reaction mixture is stirred at 40° for a further hour and is then poured into a 2 kg mixture of ice and water, during which the crude product crystallises. After stirring for 15 minutes at 15° the crude product is filtered off, the filtered material is washed with cold water and then dried for 18 hours at 30° under approximately 100 mbar, yielding 1-(4,5-dimethoxy-2-methylphenyl)-2-phenyl-2-propen-1-one having a melting point of 57°-59°.
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
2 kg
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)C.[CH3:8][O:9][C:10]1[C:15]([O:16][CH3:17])=[CH:14][C:13]([C:18](=[O:26])[CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:12]([CH3:27])[CH:11]=1.CN(CN(C)C)C>O>[CH3:8][O:9][C:10]1[C:15]([O:16][CH3:17])=[CH:14][C:13]([C:18](=[O:26])[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH2:1])=[C:12]([CH3:27])[CH:11]=1

Inputs

Step One
Name
Quantity
240 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
135 g
Type
reactant
Smiles
COC1=CC(=C(C=C1OC)C(CC1=CC=CC=C1)=O)C
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C)CN(C)C
Step Three
Name
mixture
Quantity
2 kg
Type
reactant
Smiles
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 40° for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being held at 40°
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
crystallises
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes at 15° the crude product
Duration
15 min
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
the filtered material is washed with cold water
CUSTOM
Type
CUSTOM
Details
dried for 18 hours at 30° under approximately 100 mbar
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1OC)C(C(=C)C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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